molecular formula C23H21ClN4O2S B11581299 N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide

Cat. No.: B11581299
M. Wt: 453.0 g/mol
InChI Key: JTSUTLMLCQJGTB-UHFFFAOYSA-N
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Description

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrazino[1,2-a]benzimidazole core, a benzyl group, and a chlorobenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazino[1,2-a]benzimidazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The benzyl group is then introduced via a benzylation reaction, followed by the attachment of the chlorobenzenesulfonamide moiety through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN4O2S

Molecular Weight

453.0 g/mol

IUPAC Name

N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C23H21ClN4O2S/c24-18-6-9-20(10-7-18)31(29,30)26-19-8-11-22-21(14-19)25-23-16-27(12-13-28(22)23)15-17-4-2-1-3-5-17/h1-11,14,26H,12-13,15-16H2

InChI Key

JTSUTLMLCQJGTB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)CN1CC5=CC=CC=C5

Origin of Product

United States

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